molecular formula C15H17NO4S2 B2716302 N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1211598-03-6

N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2716302
CAS No.: 1211598-03-6
M. Wt: 339.42
InChI Key: SOOMVJIYZQOVHZ-UHFFFAOYSA-N
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Description

N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a thiophene ring, a benzo-dioxine moiety, and a sulfonamide group

Properties

IUPAC Name

N-(1-thiophen-2-ylpropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-11(9-12-3-2-8-21-12)16-22(17,18)13-4-5-14-15(10-13)20-7-6-19-14/h2-5,8,10-11,16H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOMVJIYZQOVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, sulfonation, and cyclization to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

Enzyme Inhibition

Recent studies have indicated that sulfonamide derivatives, including those based on the 2,3-dihydrobenzo[b][1,4]dioxine scaffold, exhibit significant enzyme inhibitory activities. For instance, compounds derived from this structure have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively. The synthesis of these derivatives involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides and subsequent derivatization with halogenated acetamides .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. New thiopyrimidine–benzenesulfonamide compounds have shown promising results against multidrug-resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that derivatives of N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide could serve as foundational structures for developing novel antibiotics .

Anticancer Potential

In the realm of oncology, compounds similar to this compound have been explored for their cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated that certain sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Table 1: Summary of Synthesis Steps

StepReaction TypeKey ReagentsPurpose
1CyclizationPhenolic compoundsForm dihydrobenzo[dioxin] core
2SulfonationSulfonyl chloridesIntroduce sulfonamide functionality
3FunctionalizationVarious halogenated compoundsEnhance biological activity

Case Study 1: Enzyme Inhibition

A recent study synthesized a series of sulfonamides based on the benzodioxane structure and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating significant potential for treating T2DM and AD .

Case Study 2: Antimicrobial Activity

A set of new thiopyrimidine–benzenesulfonamide compounds was evaluated for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited potent activity against resistant strains, suggesting their potential as new therapeutic agents .

Case Study 3: Anticancer Activity

In vitro studies have shown that certain derivatives of this compound can selectively inhibit cancer cell lines while sparing normal cells. The mechanism involves disruption of specific signaling pathways critical for tumor survival .

Mechanism of Action

The mechanism by which N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties.

Biological Activity

N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiophene ring
  • A benzo[dioxine] moiety
  • A sulfonamide functional group

This unique combination of structural elements suggests a potential for diverse biological activities due to the ability of such moieties to interact with various biological targets.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The sulfonamide group in this compound may inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. This mechanism is common among sulfonamide drugs, leading to bacteriostatic effects.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureusActivity Level
HR141.52.0Excellent
HR55.2512.5Good

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of sulfonamide derivatives:

  • Compound HR14 demonstrated significant activity against cancer cell lines with an IC50 value comparable to doxorubicin.

Table 2: Cytotoxic Activity of Sulfonamide Derivatives

Compound NameIC50 (µM) against Cancer CellsReference Drug IC50 (µM)
HR141510 (Doxorubicin)
HR53010 (Doxorubicin)

This data suggests that this compound may possess promising anticancer properties, warranting further investigation into its efficacy and mechanisms of action .

Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds with similar structures have been reported to exhibit antioxidant properties. For example, some derivatives showed significant DPPH radical scavenging activity, indicating potential as antioxidant agents.

Table 3: Antioxidant Activity of Sulfonamide Derivatives

Compound NameDPPH Scavenging Activity (%) at 100 µM
HR585
HR1478

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

  • Methodological Answer : The synthesis involves three key steps:

Thiophene introduction : Coupling reactions (e.g., Suzuki or Ullmann) to attach the thiophene moiety to the propan-2-yl backbone under inert atmospheres (N₂) and controlled temperatures (60–100°C) .

Sulfonamide formation : Reacting the intermediate with sulfonyl chlorides in the presence of bases like triethylamine or NaOH in dichloromethane or DMF .

Purification : Flash chromatography or recrystallization to isolate the product, monitored via TLC or HPLC .
Example reaction conditions:

StepReagents/ConditionsYield
1Pd(PPh₃)₄, K₂CO₃, DMF, 80°C65–75%
2SO₂Cl₂, Et₃N, DCM, RT70–85%

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Confirms regiochemistry of the thiophene and dihydrobenzo-dioxine moieties .
  • HPLC-MS : Validates molecular weight (e.g., m/z ~341.38) and purity (>95%) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the propan-2-yl substituent .
  • FT-IR : Identifies sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

Q. What are the common stability challenges during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Oxidative degradation : Thiophene rings are prone to oxidation. Use degassed solvents and inert atmospheres (Ar/N₂) .
  • Hydrolysis of sulfonamide : Avoid aqueous workup at extreme pH. Neutralize reactions before extraction .
  • Thermal instability : Monitor exothermic steps (e.g., cyclopropane ring formation) via temperature-controlled reactors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Modify substituents : Replace the propan-2-yl group with cyclopropyl (enhances metabolic stability) or introduce electron-withdrawing groups on the thiophene (improves enzyme inhibition) .
  • Assay design : Test against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Compare IC₅₀ values of derivatives .
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to biological targets like kinases or GPCRs .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Control variables : Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤1%) to minimize artifacts .
  • Validate target specificity : Use knockout cell lines or competitive binding assays to confirm on-target effects .
  • Meta-analysis : Cross-reference data with structurally analogous sulfonamides (e.g., acetazolamide) to identify trends .

Q. What experimental design strategies can optimize reaction yields while minimizing side products?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions .
  • Flow chemistry : Use continuous reactors to enhance mixing and heat transfer in exothermic steps (e.g., sulfonylation) .
  • In-situ monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. How can metabolic stability and bioavailability be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug strategies : Introduce ester groups on the sulfonamide to enhance membrane permeability, with hydrolysis in vivo .
  • Microsomal assays : Test hepatic stability using rat liver microsomes; modify metabolically labile sites (e.g., thiophene oxidation) .
  • Co-crystallization : Improve solubility via salt formation (e.g., sodium or hydrochloride salts) .

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